(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Overview
Description
(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione is a heterocyclic compound that features a fused oxazole and isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to improve reaction efficiency. The use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is also becoming increasingly important in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolo[3,4-b]isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-b]isoquinoline-1,3-diones with different substituents, while reduction can produce various dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione is used as a building block for the synthesis of more complex molecules
Biology
This compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as pharmaceutical agents. These derivatives may exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of more complex derivatives.
Oxazole: Another parent compound that forms the basis for the oxazole ring in (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable target for research and development in multiple fields.
Properties
IUPAC Name |
(10aS)-10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCEFDMLXLCGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OC(=O)N2CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)OC(=O)N2CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448806 | |
Record name | (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186606-17-7 | |
Record name | (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.